molecular formula C17H11N3S B009061 Quinazoline, 4-(2-quinolinylthio)- CAS No. 102244-03-1

Quinazoline, 4-(2-quinolinylthio)-

Cat. No.: B009061
CAS No.: 102244-03-1
M. Wt: 289.4 g/mol
InChI Key: LPTXLLHXJSYYFB-UHFFFAOYSA-N
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Description

Quinazoline, 4-(2-quinolinylthio)- is a heterocyclic compound that features a quinazoline core structure substituted with a quinolinylthio group at the 4-position. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Quinazoline, 4-(2-quinolinylthio)- typically involves the reaction of 4-chloroquinazoline with 2-mercaptoquinoline under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for Quinazoline, 4-(2-quinolinylthio)- are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield and purity.

Types of Reactions:

    Oxidation: Quinazoline, 4-(2-quinolinylthio)- can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinazoline ring, where halogen substituents can be replaced by nucleophiles.

    Reduction: Reduction reactions can occur at the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted quinazoline derivatives.

    Reduction: Dihydroquinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Quinazoline, 4-(2-quinolinylthio)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

    Quinazoline: A parent compound with a similar core structure but lacking the quinolinylthio substitution.

    Quinazolinone: A derivative with a carbonyl group at the 4-position.

    Quinoline: A simpler heterocyclic compound with a single nitrogen atom in the ring.

Uniqueness: Quinazoline, 4-(2-quinolinylthio)- is unique due to the presence of both quinazoline and quinoline moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, enhancing its potential as a versatile compound in scientific research .

Properties

IUPAC Name

4-quinolin-2-ylsulfanylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3S/c1-3-7-14-12(5-1)9-10-16(20-14)21-17-13-6-2-4-8-15(13)18-11-19-17/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTXLLHXJSYYFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)SC3=NC=NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20144819
Record name Quinazoline, 4-(2-quinolinylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20144819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102244-03-1
Record name Quinazoline, 4-(2-quinolinylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102244031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinazoline, 4-(2-quinolinylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20144819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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